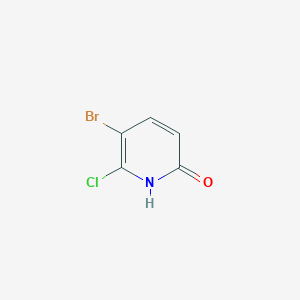

5-Bromo-6-chloropyridin-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

5-Bromo-6-chloropyridin-2-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyridin-2-OL typically involves halogenation reactions. One common method is the bromination of 6-chloropyridin-2-OL using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-chloropyridin-2-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an organic solvent.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of pyridine-2,5-dione derivatives.

Reduction: Formation of 5-chloro-6-hydroxypyridine.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-chloropyridine

- 6-Bromo-2-chloropyridin-3-OL

- 5-Bromo-6-chloropyridin-2-amine

Comparison

5-Bromo-6-chloropyridin-2-OL is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a hydroxyl group at position 2. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. In contrast, similar compounds may have different substituents or functional groups, leading to variations in reactivity and applications .

Activité Biologique

5-Bromo-6-chloropyridin-2-OL is a halogenated pyridinol derivative with notable biological activity, primarily attributed to its ability to interact with specific molecular targets. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrClN2O. Its structure features a pyridine ring substituted with bromine and chlorine atoms, along with a hydroxyl group. These substituents enhance its reactivity, making it a versatile intermediate in organic synthesis and a candidate for further biological investigations.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been identified as a potent inhibitor of CDK8 and CDK19, with IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM, respectively . Such inhibition can disrupt the cell cycle, potentially leading to antitumor effects.

- Modulation of WNT Signaling Pathway : It has demonstrated significant inhibition of WNT-dependent signaling pathways, which are crucial for various cellular processes including proliferation and differentiation .

Biological Activity Overview

The compound exhibits various biological activities that make it relevant for pharmaceutical research:

- Anticancer Activity : The ability to inhibit CDKs suggests potential applications in cancer therapy. Studies have shown that it can effectively reduce viability in cancer cell lines by disrupting cell cycle progression.

- Enzyme Inhibition : this compound has been employed in studies focusing on enzyme inhibitors, particularly in the context of neurological disorders where enzyme modulation is crucial.

- Potential Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity, although further studies are necessary to elucidate its efficacy and mechanism.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-chloropyridin-2-amino | Contains an amine group instead of hydroxyl | More basic due to the amino group |

| 5-Bromo-6-chloro-pyrazin-2-amino | Similar structure but with a pyrazine ring | Different ring system affecting reactivity |

| 2-Amino-5-chloropyrazine | Contains an amino group and chlorine | Lacks bromine substitution |

Uniqueness : The combination of both bromine and chlorine substituents along with a hydroxyl group on the pyridine ring enhances its reactivity profile compared to other similar compounds, making it valuable in organic synthesis.

Case Studies and Research Findings

Research has highlighted several case studies involving the biological activity of this compound:

- Study on CDK Inhibition : A study demonstrated that this compound significantly inhibited CDK8 and CDK19, leading to reduced proliferation in colorectal carcinoma cells .

- Pharmacokinetic Profiling : Investigations into the pharmacokinetics revealed moderate clearance rates in animal models, suggesting potential for further development into human therapeutics .

- Therapeutic Applications : Ongoing research explores its role as a pharmacophore in drug design, particularly targeting kinase inhibitors and other therapeutic agents for cancer treatment .

Propriétés

IUPAC Name |

5-bromo-6-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUYQOPMGPFMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607668 |

Source

|

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227603-81-7 |

Source

|

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.